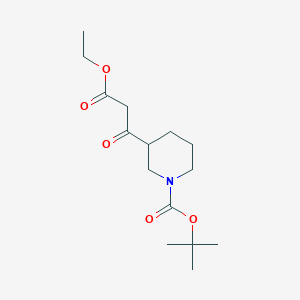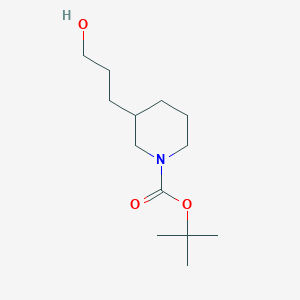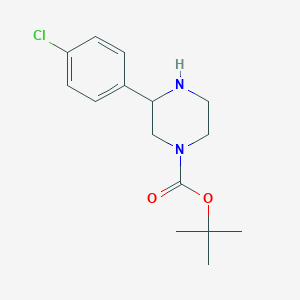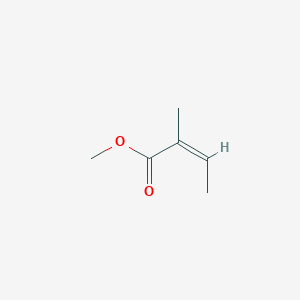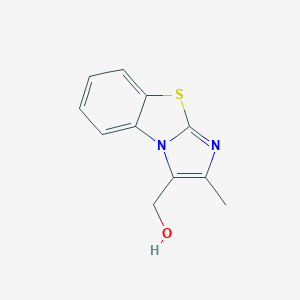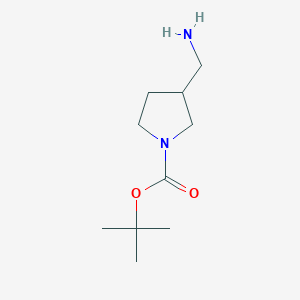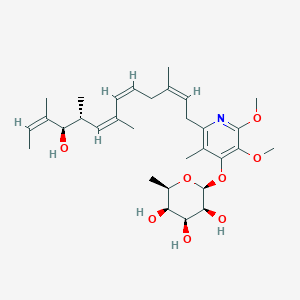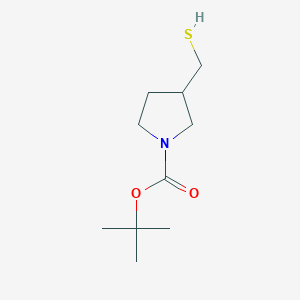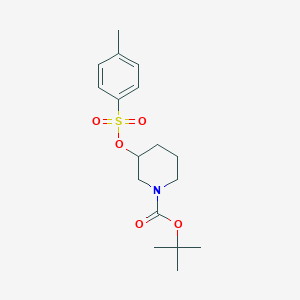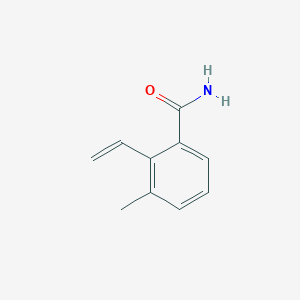
2-Ethenyl-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-3-methylbenzamide, also known as N-phenylacrylamide, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-3-methylbenzamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases and kinases. This compound has also been shown to interact with DNA and RNA, potentially affecting gene expression.
Efectos Bioquímicos Y Fisiológicos
2-Ethenyl-3-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Ethenyl-3-methylbenzamide in lab experiments is its ease of synthesis and availability. Additionally, this compound has been extensively studied, making it a well-characterized compound. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-Ethenyl-3-methylbenzamide in scientific research. One potential direction is the development of novel materials using this compound, such as hydrogels and polymers. Additionally, this compound may be further studied for its potential as a cancer therapy or for the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 2-Ethenyl-3-methylbenzamide can be achieved via several methods, including the reaction of N-phenylacetyl chloride with acrylonitrile or the reaction of N-phenylacetic acid with acryloyl chloride. The synthesis of this compound is relatively straightforward and can be achieved with high yield.
Aplicaciones Científicas De Investigación
2-Ethenyl-3-methylbenzamide has been extensively used in scientific research due to its unique properties. It has been used in the development of novel materials, such as hydrogels and polymers, due to its ability to undergo polymerization reactions. Additionally, this compound has been used in the study of protein-ligand interactions and enzyme kinetics.
Propiedades
Número CAS |
131002-06-7 |
|---|---|
Nombre del producto |
2-Ethenyl-3-methylbenzamide |
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
2-ethenyl-3-methylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-3-8-7(2)5-4-6-9(8)10(11)12/h3-6H,1H2,2H3,(H2,11,12) |
Clave InChI |
SUKCAVBVXUFLKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)N)C=C |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)N)C=C |
Sinónimos |
Benzamide, 2-ethenyl-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153180.png)
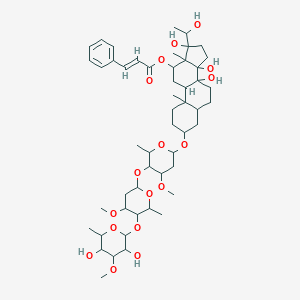
![Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153184.png)
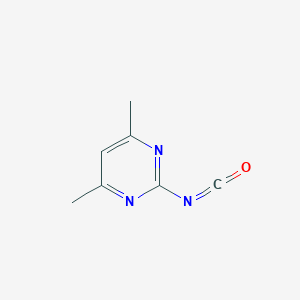
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)
